molecular formula C24H20ClN5OS B11973012 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-methylphenyl)methylidene]acetohydrazide

2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-methylphenyl)methylidene]acetohydrazide

Cat. No.: B11973012
M. Wt: 462.0 g/mol
InChI Key: AMTKYXNJDJKNNI-CVKSISIWSA-N
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Description

2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-methylphenyl)methylidene]acetohydrazide is a complex organic compound that features a triazole ring, a chlorophenyl group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-methylphenyl)methylidene]acetohydrazide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound.

    Introduction of the Chlorophenyl and Phenyl Groups: These groups are introduced via electrophilic aromatic substitution reactions.

    Formation of the Sulfanyl Linkage: The sulfanyl group is introduced through a nucleophilic substitution reaction.

    Condensation with Acetohydrazide: The final step involves the condensation of the intermediate with acetohydrazide under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazole ring or the carbonyl group, potentially leading to the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential antimicrobial and antifungal properties. It has shown promise in inhibiting the growth of certain bacteria and fungi, making it a candidate for the development of new antibiotics or antifungal agents.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of infections and possibly cancer.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as antimicrobial coatings or additives for polymers.

Mechanism of Action

The mechanism of action of 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-methylphenyl)methylidene]acetohydrazide involves its interaction with biological targets such as enzymes or receptors. The triazole ring and the aromatic groups allow the compound to bind to specific sites on these targets, inhibiting their activity. This can lead to the disruption of essential biological processes in microorganisms, resulting in their death or inhibition of growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-methylphenyl)methylidene]acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the triazole ring, chlorophenyl group, and phenyl group allows for a wide range of chemical reactions and biological interactions, making it a versatile compound for various applications.

Properties

Molecular Formula

C24H20ClN5OS

Molecular Weight

462.0 g/mol

IUPAC Name

2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2-methylphenyl)methylideneamino]acetamide

InChI

InChI=1S/C24H20ClN5OS/c1-17-7-5-6-8-19(17)15-26-27-22(31)16-32-24-29-28-23(18-11-13-20(25)14-12-18)30(24)21-9-3-2-4-10-21/h2-15H,16H2,1H3,(H,27,31)/b26-15+

InChI Key

AMTKYXNJDJKNNI-CVKSISIWSA-N

Isomeric SMILES

CC1=CC=CC=C1/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Cl

Canonical SMILES

CC1=CC=CC=C1C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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